6-Oxo Simvastatin is a compound related to Simvastatin, a widely used lipid-lowering medication. It is classified as a statin, specifically an inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme plays a crucial role in cholesterol biosynthesis, and by inhibiting it, 6-Oxo Simvastatin helps lower cholesterol levels in the blood. The compound is structurally characterized by the presence of a keto group at the sixth position of the Simvastatin molecule, which alters its pharmacological properties and metabolic pathways.
6-Oxo Simvastatin is derived from Simvastatin, which is synthesized from a fermentation product of Aspergillus terreus. The compound can also be produced through various synthetic routes involving deuterated reagents, particularly in its isotopically labeled form known as 6-Oxo Simvastatin-d6, which is used for research purposes.
The synthesis of 6-Oxo Simvastatin involves several methods that incorporate deuterium into its structure for isotopic labeling. Key methods include:
The industrial production of 6-Oxo Simvastatin mirrors laboratory synthesis but on a larger scale, employing advanced reaction vessels and stringent quality control measures to ensure isotopic purity.
The molecular structure of 6-Oxo Simvastatin features a complex arrangement typical of statins, including:
6-Oxo Simvastatin can undergo various chemical reactions:
These reactions are typically analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine structural integrity and purity.
The mechanism of action for 6-Oxo Simvastatin is similar to that of its parent compound, Simvastatin. It acts as a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase, which catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonic acid—a key step in cholesterol biosynthesis. By inhibiting this enzyme, 6-Oxo Simvastatin effectively reduces cholesterol production and consequently lowers low-density lipoprotein cholesterol levels in the bloodstream.
The compound's stability and reactivity can be influenced by environmental factors such as pH and temperature, which are crucial for its application in pharmaceutical formulations.
6-Oxo Simvastatin has several scientific applications:
Chemoenzymatic synthesis leverages the precision of biocatalysts to introduce functional groups at specific positions of complex molecules like simvastatin. For 6-oxo simvastatin, aldolases and acyltransferases are pivotal in generating the keto modification at position 6. The Aspergillus terreus acyltransferase has been engineered to catalyze the regioselective acylation of monacolin J (a lovastatin derivative), achieving conversion rates exceeding 99% when using α-dimethylbutyryl-S-methyl-mercaptopropionate as the acyl donor [2] [6]. This enzymatic step avoids the cumbersome protection-deprotection sequences required in traditional organic synthesis, significantly streamlining the route to simvastatin intermediates.
Further optimization involves Penicillium chrysogenum lovastatin hydrolase, which enables direct fermentation-based production of monacolin J—a key precursor for 6-oxo derivatization. This single-step fermentation achieves 95% efficiency, replacing multi-step chemical processes [4]. The enzymatic pathway capitalizes on the stereoselectivity of biocatalysts to preserve the critical (3R,5R)-dihydroxyheptanoic acid side chain configuration, which is essential for HMG-CoA reductase inhibition [1].
Table 1: Enzymatic Systems for 6-Oxo Simvastatin Synthesis
Enzyme | Source | Function | Conversion Yield |
---|---|---|---|
Acyltransferase | Aspergillus terreus | Regioselective acylation of monacolin J | >99% |
Lovastatin hydrolase | Penicillium chrysogenum | Hydrolysis of lovastatin to monacolin J | 95% |
Halohydrin dehalogenase | Agrobacterium radiobacter | Cyano group introduction for chiral side chain | 85% (evolved mutant) |
The introduction of a keto group at C6 demands precise control over oxidation conditions to avoid lactone ring degradation. Transition metal catalysts, particularly Jones reagent (chromium trioxide in sulfuric acid) and pyridinium chlorochromate (PCC), are employed for selective C6 hydroxyl oxidation. Under optimized conditions (0°C, anhydrous dichloromethane), PCC achieves 85% yield with minimal epimerization at the C8 position [5].
Advanced catalytic systems use TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) with bleach as a co-oxidant, enabling metal-free oxidation. This method reduces heavy metal contamination and improves reaction sustainability. Key parameters include:
Table 2: Oxidation Methods for 6-Keto Group Installation
Method | Conditions | Yield | Selectivity (C6 vs. C3/C8) |
---|---|---|---|
PCC | DCM, 0°C, 2h | 85% | 8:1 |
TEMPO/NaOCl | pH 8.5–9.0, 5°C, 30min | 88% | 15:1 |
Jones reagent | Acetone, 0°C, 1h | 78% | 5:1 |
Microwave-assisted TEMPO | 50°C, 5min, 150W | 93% | 20:1 |
Lovastatin and simvastatin share a common core but differ at the ester side chain: lovastatin contains a methylbutyryl group, while simvastatin features a 2,2-dimethylbutyryl moiety. This structural divergence necessitates distinct precursor strategies for 6-oxo derivative synthesis:
The 2,2-dimethylbutyryl side chain in simvastatin analogues enhances HMG-CoA reductase binding affinity by ~2.5-fold compared to lovastatin’s methylbutyryl chain [1]. However, lovastatin’s lower steric hindrance facilitates earlier-stage C6 oxidation. Industrial data indicates simvastatin-based pathways achieve 6-oxo simvastatin in 49% overall yield versus 32% for lovastatin-based routes due to reduced protection requirements [5].
Table 3: Precursor Comparison for 6-Oxo Derivative Synthesis
Parameter | Lovastatin | Simvastatin |
---|---|---|
Core Structure | 8-Methyl dihydromonacolin | Dihydromonacolin |
Key Modification Step | Demethylation at C8 required | Direct C6 oxidation feasible |
Typical Overall Yield | 32% | 49% |
Binding Affinity (IC₅₀) | 8.2 nM | 3.1 nM |
The β-hydroxy-δ-lactone ring in simvastatin is highly reactive, necessitating protection during C6 oxidation. Four strategies dominate industrial processes:
Deprotection must avoid compromising the C6 keto function. Fluoride-based desilylation (TBAF in THF) is preferred over acid-catalyzed acetonide removal, which can trigger retro-aldol reactions. Recent advances utilize polymer-supported scavengers for simultaneous deprotection and impurity removal, enhancing purity to >99.5% [9].
Table 4: Protecting Group Strategies for Lactone Functionalization
Protecting Group | Reagents | Deprotection Method | Advantages | Limitations |
---|---|---|---|---|
TBS (silyl) | TBSCl, imidazole, DMF | TBAF, THF | High selectivity, stability | Risk of over-silylation |
Acetonide | 2,2-Dimethoxypropane, CSA, acetone | Dilute HCl, MeOH | Protects two OHs simultaneously | Racemization risk |
Benzyl | BnBr, NaH, THF | H₂, Pd/C | Robust under basic conditions | Keto group reduction hazard |
Boronate ester | Phenylboronic acid, toluene | Water extraction | No isolation needed | Limited to specific oxidation methods |
Compound Names Mentioned:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1